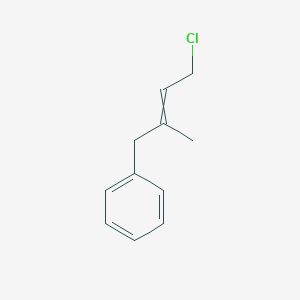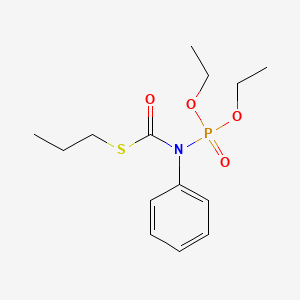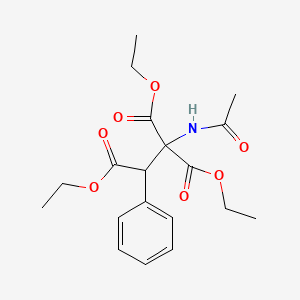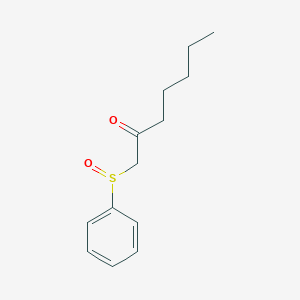![molecular formula C8H7F8NO B14655105 2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile CAS No. 51887-43-5](/img/structure/B14655105.png)
2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile is a fluorinated organic compound known for its unique chemical properties. The presence of multiple fluorine atoms in its structure imparts significant stability and resistance to degradation, making it valuable in various scientific and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile typically involves the reaction of 1,1,2,2,3,5,5,5-octafluoropentanol with a suitable nitrile precursor under controlled conditions. The reaction is often carried out in the presence of a base, such as sodium hydride, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding carboxylic acids.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The fluorinated alkyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Lithium aluminum hydride or catalytic hydrogenation.
Substitution: Sodium hydride or other strong bases in aprotic solvents.
Major Products
Oxidation: Corresponding carboxylic acids.
Reduction: Primary amines.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile has diverse applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in drug delivery systems due to its stability and resistance to metabolic degradation.
Medicine: Explored for its potential as a diagnostic agent in imaging techniques.
Industry: Utilized in the production of high-performance materials, such as fluoropolymers and specialty coatings.
Mechanism of Action
The mechanism by which 2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile exerts its effects is primarily through its interaction with specific molecular targets. The fluorinated alkyl group enhances the compound’s lipophilicity, allowing it to interact with lipid membranes and proteins. This interaction can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,3,4,4,5,5-Octafluoropentyl acrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoro-1-pentanol
Uniqueness
2-[(1,1,2,2,3,5,5,5-Octafluoropentyl)oxy]propanenitrile stands out due to its nitrile functional group, which imparts unique reactivity compared to other similar fluorinated compounds. This makes it particularly valuable in applications requiring specific chemical transformations.
Properties
CAS No. |
51887-43-5 |
|---|---|
Molecular Formula |
C8H7F8NO |
Molecular Weight |
285.13 g/mol |
IUPAC Name |
2-(1,1,2,2,3,5,5,5-octafluoropentoxy)propanenitrile |
InChI |
InChI=1S/C8H7F8NO/c1-4(3-17)18-8(15,16)7(13,14)5(9)2-6(10,11)12/h4-5H,2H2,1H3 |
InChI Key |
BCFYQDCSHFCFFQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C#N)OC(C(C(CC(F)(F)F)F)(F)F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[Hydroxy(2-methylphenyl)amino]-4-oxobutanoic acid](/img/structure/B14655022.png)
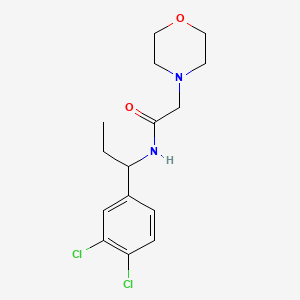

![4-[2-(4-Phenyl-1,3-thiazol-2-yl)hydrazinyl]cyclohexa-3,5-diene-1,2-dione](/img/structure/B14655036.png)
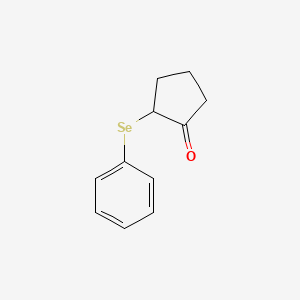
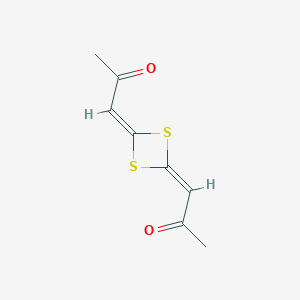
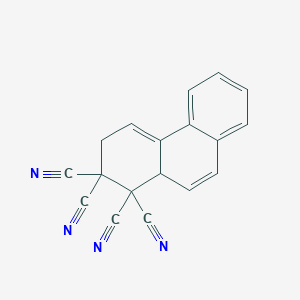
![1-[Methoxy(dimethyl)silyl]-N-methylmethanamine](/img/structure/B14655061.png)
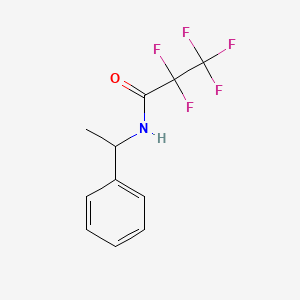
![Ethyl {[1-(piperidin-1-yl)cyclohexyl]methyl}carbamate](/img/structure/B14655085.png)
